tert-Butyl (2-methoxy-4-vinylphenyl)carbamate tert-Butyl (2-methoxy-4-vinylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20408508
InChI: InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16)
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate

CAS No.:

Cat. No.: VC20408508

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name tert-butyl N-(4-ethenyl-2-methoxyphenyl)carbamate
Standard InChI InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16)
Standard InChI Key STRAJPYRQCLCRO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=C)OC

Introduction

Chemical Identity and Structural Features

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate (CAS: 87188-51-0) belongs to the class of aromatic carbamates, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. Its structure integrates three key components:

  • Aromatic core: A benzene ring substituted with methoxy (-OCH₃) and vinyl (-CH=CH₂) groups.

  • Carbamate functionality: The Boc group (-OC(O)OC(CH₃)₃) attached to the phenolic oxygen, providing steric bulk and chemical stability.

  • Reactive vinyl group: Enables radical polymerization or copolymerization with other vinyl monomers.

The methoxy group at the ortho position influences electronic effects on the aromatic ring, while the para-substituted vinyl group ensures regioselective reactivity in polymerization processes .

Synthesis Methodologies

Carbamate Formation via Boc Protection

The synthesis typically involves Boc protection of 2-methoxy-4-vinylphenol (4-vinylguaiacol) using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild basic conditions, as demonstrated in analogous systems :

Reaction Scheme:
2-Methoxy-4-vinylphenol+(Boc)2ODMAPEt₃Ntert-Butyl (2-methoxy-4-vinylphenyl)carbamate\text{2-Methoxy-4-vinylphenol} + (\text{Boc})₂\text{O} \xrightarrow[\text{DMAP}]{\text{Et₃N}} \text{tert-Butyl (2-methoxy-4-vinylphenyl)carbamate}

Optimized Conditions:

  • Solvent: Toluene or DMF (anhydrous)

  • Base: Triethylamine (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Temperature: 40–60°C

  • Yield: 70–85%

Key Considerations:

  • Moisture Control: Strict anhydrous conditions prevent hydrolysis of Boc anhydride.

  • Inhibitors: Addition of 4-methoxyphenol (0.5–1.0 wt%) suppresses premature vinyl polymerization .

Comparative Analysis of Protection Strategies

The Boc protection strategy contrasts with esterification approaches for 4-vinylguaiacol derivatives. For example, acetylated 4-vinylguaiacol (Ac4VG) requires acyl chlorides and produces polymers with glass transition temperatures (TgT_g) up to 117°C . In contrast, Boc carbamates offer superior hydrolytic stability under basic conditions, making them preferable for stepwise syntheses requiring orthogonal protection .

Table 1: Comparison of 4-Vinylguaiacol Derivatives

DerivativeProtecting GroupTgT_g of Polymer (°C)Stability Profile
Ac4VG Acetyl117Acid-labile
Prop4VG Propionyl81Moderate hydrolysis
Boc carbamate tert-ButylN/ABase-stable, acid-labile

Physicochemical Properties

Thermal Behavior

While direct thermal data for tert-butyl (2-methoxy-4-vinylphenyl)carbamate remains unreported, analogous Boc-protected phenols exhibit:

  • Decomposition Temperature: 180–220°C (TGA, nitrogen atmosphere) .

  • Glass Transition Temperature (TgT_g): Dependent on polymer backbone; copolymers with styrene derivatives show TgT_g values between 50–100°C .

Solubility and Reactivity

  • Solubility: Miscible with toluene, THF, and DCM; sparingly soluble in hexane.

  • Radical Reactivity: The vinyl group undergoes copolymerization with monomers like styrene or methyl methacrylate (MMA), with kinetics influenced by the electron-donating methoxy group .

Table 2: Predicted Physicochemical Properties

PropertyValue/Characteristics
Boiling Point290–310°C (extrapolated)
LogP (Octanol-Water)3.2 (estimated via fragment-based methods)
UV-Vis Absorptionλmax\lambda_{\text{max}} = 275 nm (π→π*)

Applications in Polymer Science

Sustainable Monomer Design

The compound aligns with green chemistry principles, as 4-vinylguaiacol can be derived from lignin depolymerization . Its incorporation into copolymers reduces reliance on petroleum-based styrene, with demonstrated applications in:

  • Thermoplastics: Adjusting TgT_g via side-chain engineering (e.g., alkyl esters vs. carbamates) .

  • Adhesives: Enhanced affinity to polar substrates due to methoxy and carbamate groups.

Controlled Radical Polymerization

Despite challenges in homopolymerization due to phenolic inhibition , the Boc-protected derivative enables reversible addition-fragmentation chain-transfer (RAFT) polymerization:

  • Molecular Weight Control: MnM_n = 10,000–50,000 g/mol achieved with trithiocarbonate chain-transfer agents .

  • Block Copolymers: Sequential polymerization with acrylates yields materials with microphase-separated morphologies.

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